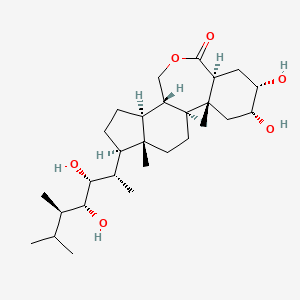
Hetisine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hetisine hydrochloride is a type of C20-diterpenoid alkaloid (DA), which is one of the most important DA subtypes . It is derived from hetidine, which is found in the plant Heteratisa verna . Hetisine hydrochloride has been shown to inhibit the growth of yeast, fungi, and bacteria . It binds to the ribosome, inhibiting protein synthesis .
Synthesis Analysis
Hetisine-type DAs are obtained from plants from seven genera in three families, most of which were isolated from the genera Aconitum and Delphinium in the Ranunculaceae family . They are characterized by a heptacyclic hetisane skeleton formed by the linkage of C(14)–C(20) and N C(6) bonds in an atisine-type DA .Molecular Structure Analysis
The molecular structure of hetisine hydrochloride is characterized by a heptacyclic hetisane skeleton formed by the linkage of C(14)–C(20) and N–C(6) bonds in an atisine-type DA . The structural diversity is created by the states of the N atom and various substituents .Chemical Reactions Analysis
The chemical reactions of hetisine hydrochloride are closely related to their chemical structures . The prominent antiarrhythmic effects and low toxicity of hetisine-type DAs highlight their potential in antiarrhythmic drug discovery .Aplicaciones Científicas De Investigación
Structural Analysis : The molecular and crystal structure of hetisine hydrochloride has been studied, revealing its coordinatoclathrate properties and morphotropic transitions across different salts (Tashkhodzhaev et al., 1992).
Synthetic Strategies : Research has been conducted on synthesizing hetisine-type diterpenoid alkaloids, employing strategies like benzyne acyl-alkylation for constructing key tricycles and sequential C-N bond formations (Kou et al., 2018). Another approach includes an intramolecular oxidopyridinium dipolar cycloaddition for the formation of hetisine alkaloids' core structure (Peese & Gin, 2005).
Pharmacological Activities : Hetisine-type diterpenoid alkaloids, including hetisine hydrochloride, have shown a range of pharmacological actions such as antiarrhythmic, antitumor, antimicrobial, insecticidal activities, and effects on peripheral vasculature. These activities are closely related to their chemical structures, highlighting their potential in drug discovery (Yin et al., 2021).
Natural Occurrence and Extraction : Hetisine-type alkaloids have been isolated from plants like Aconitum orochryseum, used in traditional Bhutanese medicine, revealing their natural occurrence and potential for extraction from plant sources (Wangchuk et al., 2007).
Chemical Transformations : Research has also focused on the chemical transformation of hetisine, such as rearrangement reactions leading to products with an adamantane-type skeleton (Pelletier et al., 1981).
Direcciones Futuras
Hetisine-type DAs with diverse bioactivities are promising lead structures for further development as commercial agents in medicine . In particular, a representative compound of hetisine-type DAs, Guan-fu base A (49), has been discovered and introduced as a new antiarrhythmic drug (acehytisine hydrochloride injection) by Chinese scientists . These findings underscore the still largely untapped potential of hetisine-type DAs and encourage their further extensive investigation .
Propiedades
IUPAC Name |
(1S,3S,5R,10R,11R,14R,16S,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18;/h9-17,22-24H,1,3-7H2,2H3;1H/t9-,10-,11-,12?,13-,14+,15+,16+,17?,18-,19-,20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJNFPYTJQUYMD-HNYNTCTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](C[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3[C@@H]([C@H]([C@@H](C6C4N5C2)O)C(=C)C7)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hetisine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)

